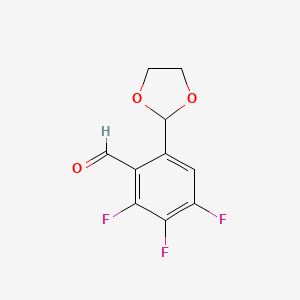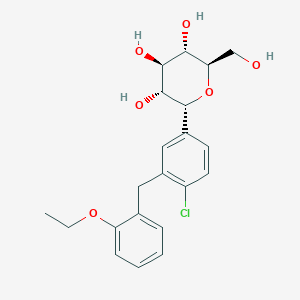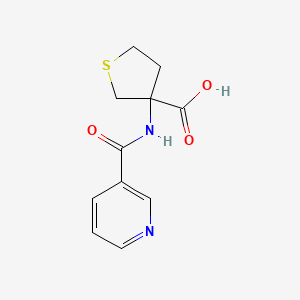
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid is a compound that features a tetrahydrothiophene ring substituted with a nicotinamido group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid typically involves the condensation of nicotinamide with tetrahydrothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反应分析
Types of Reactions
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nicotinamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The nicotinamido group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrothiophene ring may also play a role in stabilizing the compound’s interaction with its targets .
相似化合物的比较
Similar Compounds
Tetrahydrothiophene-3-carboxylic acid: Lacks the nicotinamido group, making it less versatile in biological applications.
Nicotinamide: Does not contain the tetrahydrothiophene ring, limiting its chemical reactivity.
Thiophene derivatives: Similar in structure but may have different substituents that alter their properties.
Uniqueness
3-(Nicotinamido)tetrahydrothiophene-3-carboxylic acid is unique due to the combination of the nicotinamido group and the tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H12N2O3S |
|---|---|
分子量 |
252.29 g/mol |
IUPAC 名称 |
3-(pyridine-3-carbonylamino)thiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3S/c14-9(8-2-1-4-12-6-8)13-11(10(15)16)3-5-17-7-11/h1-2,4,6H,3,5,7H2,(H,13,14)(H,15,16) |
InChI 键 |
NEMYWHNLYJPVQB-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC1(C(=O)O)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


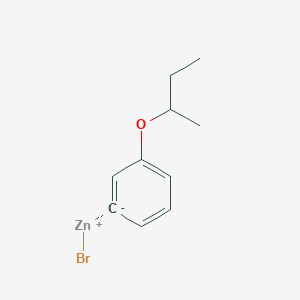
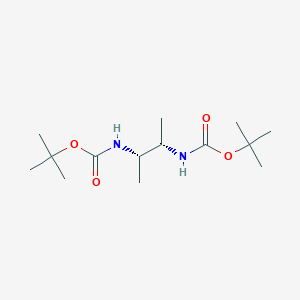
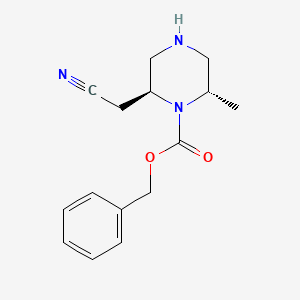
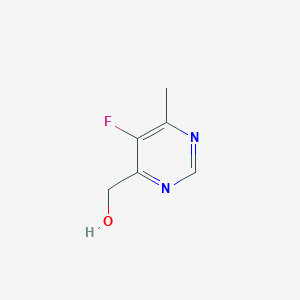
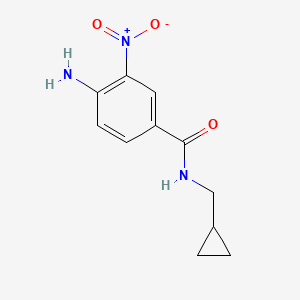
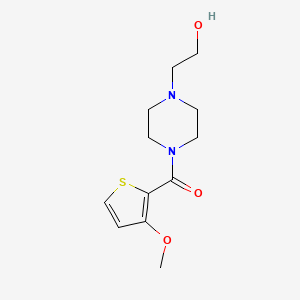
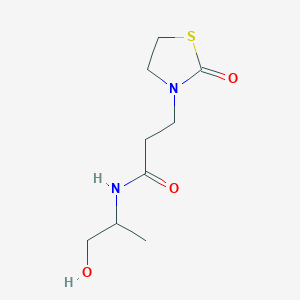
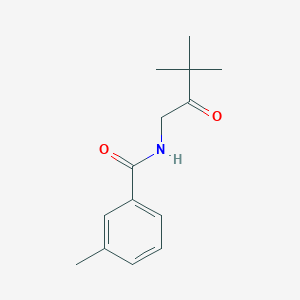
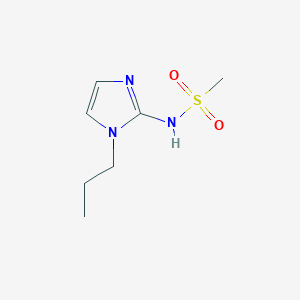
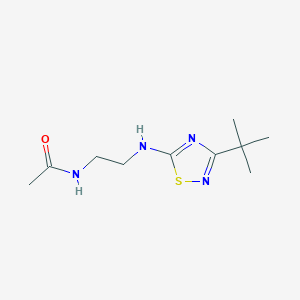
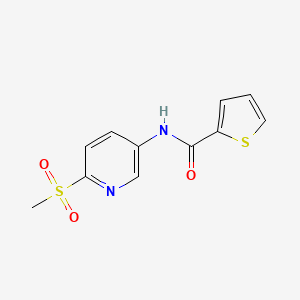
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
